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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)ethanamine

Cat. No.: B1314092

A detailed *H and 3C NMR spectroscopic guide to 2-(2-Nitrophenyl)ethanamine, presented in
comparison with its structural isomers and parent compound. This guide provides predicted
and experimental data, a standardized experimental protocol, and a workflow for NMR analysis
to support researchers in the fields of medicinal chemistry, pharmacology, and drug
development.

This guide offers a comprehensive characterization of 2-(2-Nitrophenyl)ethanamine using *H
and 3C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of
public experimental spectra for 2-(2-Nitrophenyl)ethanamine, this report provides predicted
NMR data alongside experimentally obtained data for its isomers, 2-(3-nitrophenyl)ethanamine
and 2-(4-nitrophenyl)ethylamine, and its parent molecule, 2-phenylethylamine. This
comparative approach allows for a detailed understanding of the influence of the nitro group's
position on the chemical shifts of the ethylamine chain and the aromatic ring.

Comparative NMR Data Analysis

The following table summarizes the *H and *3C NMR chemical shifts for 2-(2-
Nitrophenyl)ethanamine (predicted), and its comparators (experimental). The data highlights
the electronic effects of the nitro group on the surrounding nuclei.
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Compound Nucleus Chemical Shift (8) in ppm
2-(2-Nitrophenyl)ethanamine 1H (Aromatic) ~8.0-7.4 (m, 4H)

(Predicted) 1H (-CHz-Ar) ~3.2 (t, 2H)

1H (-CH2-NHz) ~3.0 (t, 2H)

1H (-NHz2) ~1.5 (s, 2H)

13C (C-NO2) ~149.0

13C (C-CH2CH2NH-2) ~135.0

13C (Aromatic CH)

~133.0, 128.0, 127.0, 124.0

13C (-CH2-Ar)

~35.0

13C (-CH2-NH2)

~42.0

2-(3-Nitrophenyl)ethanamine

1H (Aromatic)

8.11-8.08 (m, 2H), 7.61-7.58
(m, 1H), 7.49-7.45 (m, 1H)

(Experimental)

1H (-CH2-Ar)

2.97 (t, J=7.0 Hz, 2H)

1H (-CH2-NHz)

2.80 (t, J=7.0 Hz, 2H)

13C (C-NOz)

148.4

13C (Aromatic C)

141.7,135.2, 129.4, 123.1,
121.6

13C (-CHz-Ar)

38.4

13C (-CH2-NH2)

43.1

2-(4-Nitrophenyl)ethylamine

1H (Aromatic)

8.15 (d, J=8.5 Hz, 2H), 7.37 (d,
J=8.5 Hz, 2H)

(Experimental)

1H (-CHz-Ar)

2.95 (t, J=7.0 Hz, 2H)

1H (-CH2-NH-2)

2.78 (t, J=7.0 Hz, 2H)

13C (C-NO2) 146.6
13C (C-CH2CH2NH2) 147.2
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13C (Aromatic CH) 129.9, 123.8

13C (-CH2-Ar) 38.2

13C (-CH2-NH2) 43.0

2-Phenylethylamine 1H (Aromatic) 7.33-7.19 (m, 5H)
(Experimental) 1H (-CHz-Ar) 2.93 (t, J=7.0 Hz, 2H)
1H (-CH2-NH2) 2.75 (t, J=7.0 Hz, 2H)

13C (Aromatic C) 139.4, 129.0, 128.5, 126.3

13C (-CH2-Ar) 39.5

13C (-CH2-NHz2) 43.6

Note: Predicted values for 2-(2-Nitrophenyl)ethanamine were obtained using online NMR
prediction tools. Experimental data for comparative compounds were sourced from publicly
available datasets and may have been recorded in different solvents, leading to minor
variations in chemical shifts.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of 1H and 13C NMR spectra for small
organic molecules like 2-(2-Nitrophenyl)ethanamine.

1. Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.qg.,
CDCls, DMSO-ds, or D20) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts (& = 0.00 ppm).

N

. NMR Instrument Setup:
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The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400
MHz or 500 MHz instrument.

Tune and match the probe for the respective nucleus (*H or 13C).
Shim the magnetic field to achieve optimal resolution and line shape.
. IH NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Typically -2 to 12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8 to 16 scans, depending on the sample concentration.
Temperature: 298 K (25 °C).
. 13C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker instruments).

Spectral Width: Typically 0 to 220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and
solubility.

Decoupling: Proton broadband decoupling during acquisition.

Temperature: 298 K (25 °C).
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5. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Pick the peaks in both *H and 3C spectra and report the chemical shifts in ppm.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data

analysis in an NMR experiment.
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Caption: General workflow for NMR sample preparation, data acquisition, processing, and
analysis.

This guide provides a foundational understanding of the NMR characteristics of 2-(2-
Nitrophenyl)ethanamine through a comparative analysis with related compounds. The
detailed protocol and workflow aim to assist researchers in obtaining and interpreting high-
quality NMR data for this and similar molecules, thereby facilitating their research and
development endeavors.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-(2-
Nitrophenyl)ethanamine: A Comparative NMR Analysis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1314092#characterization-of-2-2-
nitrophenyl-ethanamine-by-1h-and-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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